molecular formula C8H15ClO4S B13520099 (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B13520099
M. Wt: 242.72 g/mol
InChI Key: GMDXSYBLEHLEDR-UHFFFAOYSA-N
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Description

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO4S It is a derivative of 1,4-dioxane, featuring a methanesulfonyl chloride group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. This reactivity is utilized in modifying molecules and creating new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: Similar in structure but with different methyl group positioning.

    3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another derivative with a different functional group.

Uniqueness

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.

Properties

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H15ClO4S/c1-7(2)4-12-5-8(3,13-7)6-14(9,10)11/h4-6H2,1-3H3

InChI Key

GMDXSYBLEHLEDR-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(O1)(C)CS(=O)(=O)Cl)C

Origin of Product

United States

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